H-Trp-Asn-OH

Description

Properties

CAS No. |

175027-11-9 |

|---|---|

Molecular Formula |

C15H18N4O4 |

Molecular Weight |

318.33 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C15H18N4O4/c16-10(14(21)19-12(15(22)23)6-13(17)20)5-8-7-18-11-4-2-1-3-9(8)11/h1-4,7,10,12,18H,5-6,16H2,(H2,17,20)(H,19,21)(H,22,23)/t10-,12-/m0/s1 |

InChI Key |

GRQCSEWEPIHLBI-JQWIXIFHSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)O)N |

Synonyms |

H-TRP-ASN-OH |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Tripeptide H-Trp-Asn-OH

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of the tripeptide H-Trp-Asn-OH (Tryptophanyl-Asparagine). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Chemical Structure and Properties

This compound is a dipeptide composed of the amino acids L-tryptophan and L-asparagine linked by a peptide bond. The N-terminus is tryptophan, and the C-terminus is asparagine.

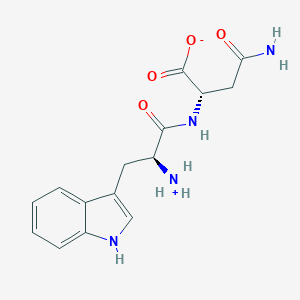

Chemical Structure:

Physicochemical Properties

Quantitative data for the isomeric dipeptide, H-Asn-Trp-OH, is available and provides an estimation of the properties of this compound. It is important to note that while the molecular formula and weight are identical, other properties may vary between these isomers.

| Property | Value (for H-Asn-Trp-OH) | Reference |

| Molecular Formula | C15H18N4O4 | [1] |

| Molecular Weight | 318.33 g/mol | [1] |

| Exact Mass | 318.13280507 Da | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-amino-4-oxobutanoic acid | |

| Computed XLogP3 | -3.7 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 6 | |

| Topological Polar Surface Area | 151 Ų | |

| Heavy Atom Count | 23 |

Experimental Protocols

The synthesis and characterization of this compound can be achieved through standard peptide chemistry techniques. The following sections outline the general methodologies.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the most common method for preparing peptides like this compound.

Materials:

-

Fmoc-Asn(Trt)-OH (Trityl-protected Asparagine)

-

Fmoc-Trp(Boc)-OH (Boc-protected Tryptophan)

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HCTU, DIC)

-

Base (e.g., DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Solvents: DMF, DCM, Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

First Amino Acid Coupling:

-

Deprotect the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF and DCM.

-

Couple Fmoc-Asn(Trt)-OH to the resin using a coupling agent and a base in DMF. The trityl protecting group on the asparagine side chain prevents side reactions.

-

-

Chain Elongation (Second Amino Acid Coupling):

-

Deprotect the Fmoc group from the resin-bound asparagine with 20% piperidine in DMF.

-

Wash the resin.

-

Couple Fmoc-Trp(Boc)-OH using a coupling agent and a base.

-

-

Final Deprotection: Remove the N-terminal Fmoc group from tryptophan using 20% piperidine in DMF.

-

Cleavage and Side-Chain Deprotection:

-

Wash and dry the peptide-resin.

-

Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (Trt and Boc).

-

-

Precipitation and Lyophilization:

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet.

-

Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize to obtain a powder.

-

Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified using reversed-phase HPLC (RP-HPLC).

Instrumentation and Reagents:

-

HPLC system with a C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

UV detector (monitoring at 220 nm and 280 nm for the tryptophan indole ring)

Procedure:

-

Dissolve the crude peptide in a minimal amount of Solvent A.

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of Solvent B.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize.

Characterization

2.3.1. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

Procedure:

-

Dissolve the purified peptide in a suitable solvent.

-

Analyze by Electrospray Ionization Mass Spectrometry (ESI-MS).

-

The expected [M+H]+ ion for C15H18N4O4 would be approximately 319.14.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the peptide.

Procedure:

-

Dissolve the purified peptide in a deuterated solvent (e.g., D₂O).

-

Acquire the ¹H NMR spectrum.

-

The spectrum should show characteristic peaks for the protons of the tryptophan and asparagine residues. For example, the aromatic protons of the indole ring of tryptophan typically appear between 7-8 ppm.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the direct biological activity or involvement in signaling pathways of the dipeptide this compound. Tryptophan itself is a precursor for the synthesis of neurotransmitters like serotonin and melatonin, and its metabolism is crucial in various physiological processes. Peptides containing the Trp-Asn sequence have been studied in different contexts, but the biological role of the isolated dipeptide remains an area for further investigation.

Visualizations

Workflow for Synthesis and Characterization of this compound

Caption: Workflow for the synthesis and characterization of this compound.

References

Tryptophanyl-Asparagine Dipeptide: A Technical Overview of its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tryptophanyl-Asparagine (Trp-Asn or WN) and its isomer Asparaginyl-Tryptophan (Asn-Trp or NW) are emerging as bioactive molecules with significant therapeutic potential. This technical guide provides an in-depth analysis of the biological functions of this dipeptide, focusing on its anti-angiogenic and antioxidant properties. Drawing from key experimental studies, this document details the underlying molecular mechanisms, presents quantitative data from various assays, and provides comprehensive experimental protocols. The information is intended to support further research and drug development efforts centered on this promising dipeptide.

Anti-Angiogenic Properties of Tryptophanyl-Asparagine (WN)

Recent studies have highlighted the potential of tryptophan-containing dipeptides in modulating angiogenesis, a critical process in tumor growth and metastasis. The dipeptide Tryptophanyl-Asparagine (WN) has been investigated for its anti-angiogenic effects, primarily through its influence on the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.

Inhibition of VEGFR-2 Signaling

VEGFR-2 is a key mediator of angiogenesis. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.

Studies on similar tryptophan-containing dipeptides, such as Tryptophanyl-leucine (WL), have shown potent inhibitory effects on VEGFR-2 phosphorylation.[1] While direct quantitative data for WN's effect on VEGFR-2 phosphorylation is not extensively detailed in the primary literature, comparative studies suggest that tryptophan-containing dipeptides, in general, interfere with this critical step in the angiogenic process. The proposed mechanism involves the dipeptide binding to VEGFR-2, thereby preventing or reducing VEGF-induced phosphorylation and subsequent downstream signaling.

Signaling Pathway Diagram: WN Inhibition of VEGFR-2 Signaling

References

H-Trp-Asn-OH: A Prospective Technical Guide on Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a prospective analysis of the dipeptide H-Trp-Asn-OH (Tryptophanyl-Asparagine). As of the date of this publication, direct experimental data on the therapeutic effects of this specific peptide is limited. The information presented herein is extrapolated from the known biological activities of its constituent amino acids, L-Tryptophan and L-Asparagine, and data from studies on structurally related peptides. This guide is intended to serve as a foundational resource to stimulate and direct future research.

Executive Summary

The dipeptide this compound is a novel molecule composed of L-Tryptophan and L-Asparagine. While direct research on this peptide is nascent, an analysis of its components and related compounds suggests a promising potential for therapeutic applications. This technical guide synthesizes the available scientific literature on related peptides to hypothesize potential therapeutic effects, delineate possible mechanisms of action, and provide detailed experimental protocols for the synthesis and evaluation of this compound. The primary areas of hypothesized therapeutic potential include antioxidant, anti-inflammatory, cardiovascular, and anti-angiogenic activities. This document aims to provide a comprehensive framework for researchers to initiate investigations into the pharmacological profile of this compound.

Hypothesized Therapeutic Effects

Based on the known bioactivities of tryptophan-containing peptides and the metabolic roles of asparagine, this compound is posited to exhibit several therapeutic effects.

Antioxidant and Anti-inflammatory Properties

Tryptophan and its metabolites are known to possess significant antioxidant properties by scavenging peroxyl radicals.[1][2][3] Peptides containing tryptophan have demonstrated the ability to protect against oxidative stress.[4] Furthermore, tryptophan-containing peptides have been observed to exert anti-inflammatory effects by modulating cytokine production.[5] The asparagine component may contribute to cellular protection under conditions of metabolic stress.

Cardiovascular Modulation

Small peptides have been shown to have direct effects on the cardiovascular system. Tryptophan-containing dipeptides have been identified as selective inhibitors of the C-domain of Angiotensin-Converting Enzyme (ACE), suggesting a potential role in blood pressure regulation. The potential for this compound to act as a vasodilator or cardioprotective agent warrants investigation.

Anti-Angiogenic Potential

Certain tryptophan-containing dipeptides have been shown to inhibit key processes in angiogenesis, such as the phosphorylation of VEGFR-2 and the formation of new blood vessels. This suggests that this compound could be explored as a potential modulator of angiogenesis, with implications for cancer therapy and other diseases characterized by pathological neovascularization.

Neurological and Metabolic Roles

L-Asparagine is crucial for nervous system function and plays a role in neurotransmitter synthesis. It is also vital for cellular adaptation to glutamine depletion and can suppress apoptosis. The tryptophan component is a precursor to serotonin and melatonin, key neurotransmitters and hormones. The combined effects of these two amino acids within a dipeptide structure could lead to novel neuromodulatory or metabolic regulatory functions.

Quantitative Data Summary

As direct quantitative data for this compound is not yet available, the following table summarizes data from related tryptophan-containing peptides to provide a preliminary basis for expected potencies.

| Compound/Metabolite | Biological Activity | Quantitative Measurement | Reference |

| Tryptophan (from human milk) | Antioxidant | Oxygen Radical Absorbance Capacity (ORAC): 7,986 ± 468 µmol TE/g | |

| Ile-Trp | ACE C-domain Inhibition | Selectivity Factor: 40 | |

| Val-Trp | ACE C-domain Inhibition | Selectivity Factor: 70 | |

| L-Glutamyl-L-Tryptophan (EW) | Anti-angiogenesis | Significant inhibition of sprout formation in 3D fibrin gel bead assay | |

| Trp-Leu (WL) | Anti-angiogenesis | Decreased vessel sprouting in mouse aortic ring assay |

Proposed Signaling Pathways

ACE Inhibition and Cardiovascular Signaling

This compound may act as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE), similar to other Trp-containing dipeptides. By inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, it could lead to vasodilation and a reduction in blood pressure.

Modulation of Angiogenesis via VEGFR-2 Signaling

Based on studies of similar dipeptides, this compound could potentially interfere with the Vascular Endothelial Growth Factor (VEGF) signaling pathway by inhibiting the phosphorylation of its receptor, VEGFR-2. This would disrupt downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the Fmoc (9-fluorenylmethoxycarbonyl) strategy.

Materials:

-

Fmoc-Asn(Trt)-Wang resin

-

Fmoc-Trp(Boc)-OH

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dipeptidyl-peptidase I (DPP-I)

-

Water

Protocol Steps:

-

Resin Swelling: Swell Fmoc-Asn(Trt)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from asparagine.

-

Amino Acid Coupling: Activate Fmoc-Trp(Boc)-OH with DCC and HOBt in DMF and couple it to the deprotected asparagine on the resin.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal tryptophan with 20% piperidine in DMF.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups (Trt and Boc) using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of this compound using mass spectrometry and amino acid analysis.

In Vitro Antioxidant Activity Assay (ORAC)

Objective: To determine the oxygen radical absorbance capacity of this compound.

Methodology:

-

Prepare solutions of this compound at various concentrations.

-

Use fluorescein as a fluorescent probe.

-

Initiate a peroxyl radical-generating reaction using AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Measure the decay of fluorescein fluorescence in the presence and absence of the peptide over time using a microplate reader.

-

Use Trolox as a standard for comparison.

-

Calculate the ORAC value based on the area under the fluorescence decay curve.

In Vitro ACE Inhibition Assay

Objective: To assess the inhibitory effect of this compound on angiotensin-converting enzyme activity.

Methodology:

-

Use the substrate Hippuryl-His-Leu (HHL).

-

Incubate rabbit lung ACE with varying concentrations of this compound.

-

Add HHL to initiate the enzymatic reaction.

-

Stop the reaction and quantify the amount of hippuric acid released using spectrophotometry or HPLC.

-

Calculate the IC50 value for this compound.

Endothelial Cell Tube Formation Assay

Objective: To evaluate the anti-angiogenic potential of this compound in vitro.

Methodology:

-

Culture human umbilical vein endothelial cells (HUVECs).

-

Coat a 96-well plate with Matrigel.

-

Seed HUVECs onto the Matrigel in the presence of varying concentrations of this compound.

-

Include a positive control (e.g., VEGF) and a negative control.

-

Incubate for 4-6 hours to allow for tube formation.

-

Visualize and quantify the formation of capillary-like structures using microscopy and image analysis software.

Rationale for Investigation

The investigation into this compound is supported by a strong scientific rationale grounded in the known biological activities of its constituent parts and related peptide structures.

Future Directions

The preliminary data on related compounds strongly suggests that this compound is a promising candidate for further preclinical and potentially clinical development. Future research should focus on:

-

In vivo studies: Validating the hypothesized therapeutic effects in relevant animal models of cardiovascular, inflammatory, and oncological diseases.

-

Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by the dipeptide.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to optimize its therapeutic properties.

This technical guide provides a foundational roadmap for the scientific community to unlock the full therapeutic potential of this compound.

References

- 1. Antioxidant activities of some tryptophan metabolites: possible implication for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the antioxidant properties of tryptophan and its metabolites in in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Putative Mechanism of Action for H-Trp-Asn-OH in Cellular Models

Disclaimer: Direct experimental data on the specific tripeptide H-Trp-Asn-OH is limited in publicly available scientific literature. This guide, therefore, presents a putative mechanism of action based on the well-documented biological roles of its constituent amino acids, L-Tryptophan and L-Asparagine, and the general principles of peptide bioactivity. The proposed signaling pathways and experimental protocols are intended to serve as a foundational framework for future research.

Introduction

This compound, a tripeptide composed of L-Tryptophan and L-Asparagine, represents a novel biomolecule with potential for significant biological activity. While the specific functions of this tripeptide are yet to be fully elucidated, an analysis of its constituent amino acids provides a strong basis for hypothesizing its mechanism of action in cellular models. L-Tryptophan is an essential amino acid known for its role as a precursor to neurotransmitters and its involvement in cell membrane interactions.[1][2] L-Asparagine is a non-essential amino acid critical for nucleotide synthesis, protein synthesis, and cellular adaptation to metabolic stress.[1][3] This guide will explore the hypothesized signaling pathways that this compound may modulate, present putative quantitative data based on related studies, and provide detailed experimental protocols to investigate these hypotheses.

Hypothesized Mechanisms of Action

The biological effects of this compound are likely to be multifaceted, involving potential direct interactions with cell surface receptors, modulation of intracellular signaling pathways following cellular uptake, and effects mediated by its hydrolysis into constituent amino acids.

Cellular Uptake and Membrane Interaction

Given the presence of the tryptophan residue, it is plausible that this compound can interact with and traverse cellular membranes. Tryptophan is a key residue in many cell-penetrating peptides (CPPs), facilitating their entry into cells.[4] The indole side chain of tryptophan can engage in various noncovalent interactions, including hydrophobic and electrostatic interactions, which are crucial for membrane association.

-

Proposed Experimental Workflow for Cellular Uptake Analysis

References

- 1. Metabolism of Tryptophan, Glutamine, and Asparagine in Cancer Immunotherapy—Synergism or Mechanism of Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 3. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of tryptophans on the cellular uptake and membrane interaction of arginine-rich cell penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Trp-Asn Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tryptophan-Asparagine (Trp-Asn or WN) is a small biomolecule with demonstrated in vitro biological activities, primarily centered around its antioxidant and antiglycation properties. This technical guide provides a comprehensive overview of the current scientific understanding of Trp-Asn's bioactivity, presenting quantitative data, detailed experimental protocols, and visualizations of associated molecular pathways. While established evidence points to its protective effects against oxidative and glycation-induced cellular stress, this document also explores the potential, yet unconfirmed, anticancer, anti-inflammatory, and enzyme-inhibiting activities based on the known roles of its constituent amino acids. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering both a summary of existing knowledge and a roadmap for future investigations into the therapeutic potential of the Trp-Asn dipeptide.

Core Biological Activities: Antioxidant and Antiglycation Effects

The primary body of research on the Trp-Asn dipeptide has focused on its capacity to counteract oxidative and glycation-related damage. The tryptophan residue, with its indole side chain, is a major contributor to these antioxidant effects.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the antioxidant and antiglycation activities of the Trp-Asn dipeptide as reported in the scientific literature.

Table 1: Antioxidant Activity of Trp-Asn Dipeptide

| Assay | Trp-Asn (NW) | Gln-Trp (QW) | Carnosine | Homocarnosine | Glutathione (GSH) |

| Hydroxyl Radical Scavenging Activity (%) | 85.3 ± 2.1 | 75.4 ± 1.8 | 35.2 ± 1.5 | 40.1 ± 1.7 | 60.5 ± 2.0 |

| Anti-AAPH-induced Hemolysis (IC50, mg/mL) | 0.15 ± 0.02 | 0.28 ± 0.03 | > 1.0 | > 1.0 | 0.85 ± 0.07 |

| Oxygen Radical Absorbance Capacity (ORAC, µM TE/µM) | 2.58 ± 0.11 | 1.89 ± 0.09 | 0.08 ± 0.01 | 0.12 ± 0.01 | 0.98 ± 0.05 |

Data sourced from Han, C. H., et al. (2014).[1]

Table 2: Antiglycation Activity of Trp-Asn Dipeptide

| Model | Trp-Asn (NW) Inhibition (%) | Gln-Trp (QW) Inhibition (%) |

| BSA/Glucose | 68.4 ± 3.5 | 55.2 ± 2.9 |

| BSA/Galactose | 72.1 ± 3.8 | 60.7 ± 3.2 |

Data represents the inhibition of Nε-(carboxymethyl)lysine (CML) formation, a major advanced glycation end-product. Sourced from Han, C. H., et al. (2014).[1]

Cytoprotective Effects

In addition to its direct antioxidant and antiglycation activities, Trp-Asn has been shown to protect human umbilical vein endothelial cells (HUVECs) from methylglyoxal-induced cell death.[1] Methylglyoxal is a reactive dicarbonyl species that is a byproduct of glycolysis and a major precursor of advanced glycation end products (AGEs).

Potential Biological Activities (Inferred)

While direct experimental evidence is currently lacking, the constituent amino acids of Trp-Asn suggest potential for other biological activities.

-

Anticancer Activity: Tryptophan-containing peptides have been investigated for their anticancer properties.[2][3] The hydrophobicity of the tryptophan side chain can facilitate interaction with and disruption of cancer cell membranes. Furthermore, some studies suggest that tryptophan-containing cyclic dipeptides can induce apoptosis in cancer cells.

-

Anti-inflammatory Activity: Bioactive peptides containing hydrophobic amino acids like tryptophan and polar amino acids like asparagine have been noted for their anti-inflammatory effects. Peptides containing tryptophan have been shown to modulate inflammatory responses.

-

Enzyme Inhibition: The specific structure of dipeptides allows them to act as inhibitors for certain enzymes. For instance, various dipeptide derivatives have been synthesized and evaluated as inhibitors of enzymes like cysteine cathepsins. The potential for Trp-Asn to inhibit specific enzymes warrants further investigation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data section.

Hydroxyl Radical Scavenging Activity Assay

This assay is based on the Fenton reaction, where hydroxyl radicals are generated and subsequently detected by their ability to hydroxylate a detector molecule.

Anti-AAPH-induced Hemolysis Assay

This assay measures the ability of an antioxidant to protect red blood cells from hemolysis induced by the free radical generator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH, using fluorescein as a fluorescent probe.

Antiglycation Assay (BSA-Glucose Model)

This assay evaluates the ability of a compound to inhibit the formation of advanced glycation end products (AGEs) in a model system of bovine serum albumin (BSA) and glucose.

Signaling Pathways

Potential Protective Mechanism in HUVECs

The protective effect of Trp-Asn against methylglyoxal-induced apoptosis in HUVECs is likely mediated through the mitigation of oxidative stress. The following diagram illustrates a plausible signaling pathway.

Future Directions and Conclusion

The Trp-Asn dipeptide has well-documented antioxidant and antiglycation activities in vitro, with a demonstrated protective effect on endothelial cells. These properties make it a promising candidate for further investigation in the context of diseases associated with oxidative stress and glycation, such as diabetes and its complications, neurodegenerative diseases, and aging.

However, a significant gap exists in the literature regarding other potential biological activities. Future research should focus on:

-

Anticancer Studies: Evaluating the cytotoxic and antiproliferative effects of Trp-Asn against a panel of cancer cell lines.

-

Anti-inflammatory Assays: Investigating the ability of Trp-Asn to modulate the production of inflammatory mediators (e.g., cytokines, nitric oxide) in relevant cell models.

-

Enzyme Inhibition Screening: Screening Trp-Asn against a range of enzymes implicated in disease pathogenesis.

-

In Vivo Studies: Validating the in vitro findings in animal models to assess the bioavailability, pharmacokinetics, and efficacy of the dipeptide.

References

The Trp-Asn Dipeptide: A Novel Modulator of Cellular Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tryptophan-Asparagine (Trp-Asn or WN) is emerging as a bioactive molecule with significant potential to influence cellular homeostasis. Primarily recognized for its potent antioxidant properties, Trp-Asn's bioactivity suggests a deeper interaction with the intricate network of cellular signaling pathways that govern cell fate and function. Oxidative stress is a known modulator of key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways. This technical guide provides a comprehensive overview of the current understanding of Trp-Asn's interaction with these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms involved.

Introduction

Bioactive peptides, short chains of amino acids derived from food proteins or synthesized, are gaining increasing attention for their potential therapeutic applications. Their ability to modulate physiological processes makes them attractive candidates for the development of novel drugs and nutraceuticals. The dipeptide Trp-Asn, composed of the essential amino-acid Tryptophan and the polar amino acid Asparagine, has been identified as a molecule of interest due to its significant antioxidant and antiglycation activities.[1] This guide delves into the molecular interactions of Trp-Asn, with a focus on its interplay with critical cellular signaling pathways.

Antioxidant and Cytoprotective Properties of Trp-Asn

The primary established bioactivity of the Trp-Asn dipeptide is its capacity to neutralize free radicals. The Tryptophan residue, with its indole ring, is a major contributor to this antioxidant potential.[1][2]

Quantitative Antioxidant Activity

Studies have quantified the antioxidant capacity of synthesized Trp-Asn (NW) using various assays. The Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the scavenging of peroxyl radicals, has been a key method for this evaluation.

| Compound | Relative ORAC Value (µmol TE/µmol) | Hydroxyl Radical Scavenging Activity | Anti-AAPH-induced Hemolysis |

| Trp-Asn (NW) | Significantly higher than Gln-Trp, Carnosine, and GSH[1] | Potent activity demonstrated[1] | Protective effects observed |

| Gln-Trp (QW) | Lower than Trp-Asn | Lower than Trp-Asn | Protective effects observed |

| Carnosine | Lower than Trp-Asn | Lower than Trp-Asn | N/A |

| Glutathione (GSH) | Lower than Trp-Asn | Lower than Trp-Asn | N/A |

TE: Trolox Equivalents. Data synthesized from findings reported in the literature.

Furthermore, a study on a pentapeptide, Trp-Asn-Trp-Ala-Asp (WNWAD), and its fragments demonstrated that the Trp-Asn (WN) dipeptide itself possesses an ORAC value of 2.03 ± 0.18 µM TE/µM.

Cytoprotective Effects

The Trp-Asn dipeptide has shown protective effects against methylglyoxal-induced cell death in human umbilical vein endothelial cells (HUVECs), indicating its potential to mitigate the damage caused by glycation and oxidative stress.

Interaction with Cellular Signaling Pathways

While direct studies on the Trp-Asn dipeptide's modulation of MAPK, PI3K/Akt, and NF-κB are still emerging, its potent antioxidant activity provides a strong basis for predicting these interactions. Oxidative stress is a well-established trigger for these pathways.

Caption: Logical diagram of Trp-Asn's antioxidant action and its potential influence on redox-sensitive signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. Oxidative stress can lead to the activation of IKK, which then phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate the transcription of pro-inflammatory genes. By reducing reactive oxygen species (ROS), Trp-Asn can be hypothesized to suppress the activation of the NF-κB pathway. This is supported by studies on copper-binding peptides that attenuate microglia inflammation through the suppression of the NF-κB pathway.

References

An In-depth Technical Guide to the Physicochemical Properties of H-Trp-Asn-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Trp-Asn-OH, a dipeptide composed of L-tryptophan and L-asparagine, is a molecule of interest in various biochemical and pharmaceutical research areas. Understanding its physicochemical properties is fundamental to elucidating its biological function, developing analytical methods, and formulating potential therapeutic applications. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details generalized experimental protocols for their determination, and presents conceptual diagrams of relevant biological pathways and experimental workflows. Due to a lack of extensive experimental data specific to this dipeptide in publicly available literature, this guide combines computational data with established principles for peptide analysis.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These values are crucial for predicting the behavior of the dipeptide in various experimental and biological settings.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈N₄O₄ | PubChem[1] |

| Molecular Weight | 318.33 g/mol | PubChem[1] |

| IUPAC Name | L-tryptophyl-L-asparagine | - |

| CAS Number | 175027-11-9 | Pharmaffiliates[2] |

| Computed XLogP3 | -3.7 | PubChem[1] |

| Predicted pKa (Acidic) | ~2.1 (C-terminal α-carboxyl) | General AA data[3] |

| Predicted pKa (Basic) | ~9.4 (N-terminal α-amino) | General AA data |

| Predicted Isoelectric Point (pI) | ~5.75 | Calculated |

| Predicted Solubility | High in aqueous solutions, low in nonpolar organic solvents | Based on structure and logP |

Note: Predicted pKa and pI values are estimated based on the typical pKa values of the terminal groups of amino acids. Experimental determination is required for precise values.

Experimental Protocols

Detailed experimental protocols for the precise determination of the physicochemical properties of this compound are outlined below. These are generalized methods applicable to dipeptides.

Determination of Aqueous Solubility

The solubility of a peptide is a critical parameter for its handling, formulation, and biological activity.

Principle: A saturated solution of the peptide is prepared, and the concentration of the dissolved peptide is quantified.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Generation of a Saturated Solution: Add an excess amount of this compound to a fixed volume of the aqueous buffer in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Peptide: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Quantification: Carefully collect the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method, such as UV-Vis spectrophotometry (measuring absorbance at 280 nm due to the tryptophan residue) or High-Performance Liquid Chromatography (HPLC) with a standard curve.

-

Solubility Value: The determined concentration represents the aqueous solubility of this compound under the specified conditions.

Determination of pKa

The acid dissociation constants (pKa) of the ionizable groups (N-terminal amine and C-terminal carboxyl) are critical for understanding the peptide's charge state at different pH values.

Principle: The pKa values can be determined by monitoring changes in a pH-dependent spectroscopic property. For peptides, NMR spectroscopy is a powerful technique.

Methodology:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable buffer system with a low buffering capacity over the desired pH range (e.g., 10 mM KCl in D₂O).

-

pH Titration: Adjust the pH of the sample incrementally using small additions of a strong acid (e.g., DCl) and a strong base (e.g., NaOD). Record the precise pH at each step.

-

NMR Data Acquisition: Acquire a series of one-dimensional (¹H) or two-dimensional (e.g., ¹H-¹³C HSQC) NMR spectra at each pH value.

-

Data Analysis: Monitor the chemical shifts of the protons or carbons adjacent to the ionizable groups (e.g., the α-protons and α-carbons).

-

pKa Calculation: Plot the change in chemical shift (δ) as a function of pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the titration curve.

Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the compound's concentration in each phase is then determined.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Dissolve a known amount of this compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning.

-

Phase Separation: Allow the two phases to separate completely, either by standing or by centrifugation.

-

Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

-

LogP Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm (base 10) of P.

Biological Context and Signaling

While direct experimental evidence for the signaling roles of this compound is limited, the metabolic pathways of its constituent amino acids, L-tryptophan and L-asparagine, are well-characterized and have significant implications in cellular signaling, particularly in the context of cancer metabolism and immunotherapy.

L-tryptophan is a precursor for the synthesis of serotonin and kynurenine, both of which have immunomodulatory effects. L-asparagine is crucial for protein synthesis and has been shown to be a key regulator of the mTORC1 signaling pathway, which is a central controller of cell growth and proliferation. It is plausible that this compound, as a dipeptide, could be transported into cells and subsequently hydrolyzed to its constituent amino acids, thereby influencing these pathways.

The following diagram illustrates a conceptual overview of how the metabolic products of tryptophan and asparagine can influence key cellular signaling pathways.

Conclusion

References

An In-depth Technical Guide to the Predicted Water Solubility of Tryptophanyl-asparagine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of peptides is a critical physicochemical property that significantly influences their therapeutic efficacy, bioavailability, and formulation development. This technical guide provides a comprehensive analysis of the predicted water solubility of the dipeptide Tryptophanyl-asparagine (Trp-Asn or WN). We explore predictive methodologies based on the constituent amino acids' properties, present data from computational models, and offer detailed protocols for experimental solubility determination. This document serves as a core resource for researchers investigating the characteristics of this dipeptide and for professionals engaged in the broader field of peptide-based drug development.

Introduction to Peptide Solubility

The solubility of a peptide is governed by the collective physicochemical properties of its amino acid residues, including hydrophobicity, charge, and the propensity to form hydrogen bonds.[1] Poor aqueous solubility can impede in vitro assays, leading to false negatives, and can severely limit bioavailability in in vivo applications.[2] Tryptophanyl-asparagine, a dipeptide, combines a highly hydrophobic, aromatic residue (Tryptophan) with a polar, neutral residue (Asparagine). This combination presents an interesting case for solubility prediction, as the properties of the two amino acids are quite distinct. This guide will dissect these properties to provide a thorough solubility profile.

Physicochemical Properties of Constituent Amino Acids

Understanding the individual characteristics of Tryptophan (Trp) and Asparagine (Asn) is fundamental to predicting the behavior of the dipeptide.

-

Tryptophan (Trp, W): As the largest of the 20 common amino acids, Tryptophan features a large, non-polar indole side chain.[3] This makes it one of the most hydrophobic amino acids.[3][4] Despite its overall non-polar nature, the indole nitrogen can act as a hydrogen bond donor.

-

Asparagine (Asn, N): Asparagine is a polar, uncharged amino acid. Its side chain contains a carboxamide group that can act as both a hydrogen bond donor and acceptor, contributing favorably to its interaction with water. Asparagine is considered somewhat soluble in water.

The properties of these amino acids are summarized in the table below.

| Property | Tryptophan (Trp, W) | Asparagine (Asn, N) |

| Chemical Formula | C₁₁H₁₂N₂O₂ | C₄H₈N₂O₃ |

| Molar Mass | 204.23 g/mol | 132.12 g/mol |

| Classification | Non-polar, Aromatic | Polar, Neutral |

| Water Solubility | Slightly soluble | 2.94 g/100 mL (29.4 g/L) |

| Side Chain | Indole | Carboxamide |

Predicted Water Solubility of Tryptophanyl-asparagine (Trp-Asn)

Qualitative Prediction Based on Amino Acid Composition

General heuristics for peptide solubility provide a first approximation:

-

Sequence Length: Peptides with fewer than five amino acids are often soluble in aqueous solutions, unless the sequence is composed entirely of hydrophobic residues. Trp-Asn, being a dipeptide, fits this length criterion for probable solubility.

-

Charge Calculation: The overall charge of a peptide is a strong determinant of its water solubility. By assigning charges to the ionizable groups at a neutral pH (~7.0), we can estimate the peptide's character.

-

N-terminus (NH₂): +1

-

C-terminus (COOH): -1

-

Tryptophan side chain: 0

-

Asparagine side chain: 0

-

Net Charge: (+1) + (-1) = 0

A net-neutral peptide containing hydrophobic residues may have limited water solubility. The presence of the highly hydrophobic Tryptophan residue is expected to significantly decrease the solubility compared to a more polar dipeptide.

-

Computational and Database Predictions

Several online tools and computational models can predict peptide solubility based on sequence. These models often employ machine learning algorithms or group contribution methods.

| Prediction Method / Tool | Predicted Solubility | Rationale / Comment |

| General Heuristics | Likely soluble but potentially low | Short peptide length is favorable, but the presence of a very hydrophobic residue (Trp) and a neutral net charge are unfavorable. |

| PepCalc | Predicted to be soluble in water | This calculator bases its prediction on the overall hydrophilicity/hydrophobicity of the amino acid sequence. |

| NovoPro | Soluble (Score: 0.758) | This deep learning model predicts solubility for peptides expressed in E. coli. A score > 0.5 indicates solubility. |

| CamSol-PTM | N/A (Designed for modified amino acids) | While not directly applicable, this tool highlights the importance of hydrophobicity and secondary structure propensity in solubility prediction. |

Methodologies for Solubility Prediction

The prediction of peptide solubility relies on various computational approaches, ranging from simple heuristics to complex thermodynamic models.

Group Contribution and Sequence-Based Methods

These methods assume that each amino acid in a sequence contributes to the overall solubility of the peptide. The contribution of each amino acid is determined by its physicochemical properties, such as hydrophobicity, polarity, and charge. Online tools like PepCalc and NovoPro use algorithms trained on large datasets of peptides with known solubilities to predict the solubility of new sequences.

Thermodynamic Models (e.g., SAFT-γ Mie)

More advanced approaches, such as the Statistical Associating Fluid Theory (SAFT), model the thermodynamic interactions between the peptide and the solvent molecules. The SAFT-γ Mie group-contribution approach, for instance, can predict the solubility of amino acids and peptides with high accuracy by considering molecular size, shape, and intermolecular forces. These models provide a more fundamental understanding of the solubility process but require significant computational resources and detailed parameterization.

The logical workflow for assessing peptide solubility, from initial prediction to experimental validation, is outlined in the diagram below.

Experimental Protocols for Solubility Determination

To empirically determine the aqueous solubility of Tryptophanyl-asparagine, several methods can be employed. The following sections provide detailed protocols for two common assays.

Gravimetric Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound and is considered a gold standard for accuracy.

-

Principle: A saturated solution of the peptide is prepared, and a known volume is evaporated to dryness. The weight of the remaining solid is used to calculate the concentration at saturation.

-

Materials:

-

Tryptophanyl-asparagine (lyophilized powder)

-

Deionized, sterile water (or desired buffer, e.g., PBS)

-

Microcentrifuge tubes (1.5 mL)

-

Analytical balance (readable to 0.01 mg)

-

Calibrated pipettes

-

Thermostatic shaker/incubator

-

Lyophilizer or vacuum oven

-

-

Procedure:

-

Add an excess amount of Trp-Asn powder to a microcentrifuge tube (e.g., 10-20 mg).

-

Add a precise volume of solvent (e.g., 1.0 mL of deionized water).

-

Seal the tube and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Equilibrate the solution for an extended period (24-72 hours) to ensure thermodynamic equilibrium is reached.

-

After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully pipette a known volume of the clear supernatant (e.g., 500 µL) into a pre-weighed, labeled tube or watch glass.

-

Freeze-dry (lyophilize) the supernatant until all solvent has been removed and a constant weight is achieved.

-

Weigh the tube containing the dried peptide.

-

-

Data Analysis:

-

Calculate the mass of the dissolved peptide by subtracting the initial weight of the empty tube from the final weight.

-

Solubility (in g/L) = (Mass of dried peptide in g) / (Volume of supernatant in L)

-

Turbidimetric Solubility Assay for Kinetic Solubility

This high-throughput method is used to determine the kinetic solubility, which is the concentration at which a compound precipitates from a solution prepared by diluting a stock.

-

Principle: A concentrated stock solution of the peptide in an organic solvent (like DMSO) is serially diluted in an aqueous buffer. The concentration at which the solution becomes turbid due to precipitation is determined by measuring absorbance or light scattering.

-

Materials & Equipment:

-

Tryptophanyl-asparagine

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microplate (UV-transparent)

-

Multichannel pipette

-

Microplate reader with absorbance or nephelometry capabilities

-

-

Procedure:

-

Prepare a high-concentration stock solution of Trp-Asn in 100% DMSO (e.g., 10 mg/mL).

-

In a 96-well plate, add the aqueous buffer to a series of wells.

-

Add a small, consistent volume of the DMSO stock solution to the first well and mix thoroughly.

-

Perform serial dilutions across the plate to create a range of peptide concentrations.

-

Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours).

-

Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb, typically between 400-650 nm.

-

-

Data Analysis:

-

Plot the measured absorbance (turbidity) against the peptide concentration.

-

The point at which the absorbance begins to sharply increase indicates the onset of precipitation. This concentration is reported as the kinetic solubility.

-

The experimental design for a turbidimetric assay can be visualized as follows.

Conclusion

The water solubility of Tryptophanyl-asparagine is predicted to be moderate. While its short dipeptide structure is favorable for dissolution, the presence of the highly hydrophobic Tryptophan residue and an overall neutral charge at physiological pH are limiting factors. Computational tools consistently predict it to be soluble, but likely at a lower concentration than more hydrophilic dipeptides. For definitive quantitative data, experimental determination using methods such as the gravimetric or turbidimetric assays is essential. The protocols and predictive frameworks provided in this guide offer a comprehensive approach for researchers and drug development professionals to accurately assess and understand the solubility profile of Tryptophanyl-asparagine.

References

Investigating the Antioxidant Potential of Tryptophan-Asparagine (Trp-Asn) Dipeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antioxidant properties of the dipeptide Tryptophan-Asparagine (Trp-Asn), also referred to as NW. Synthesized based on computer-aided simulations of yam dioscorin hydrolysis, Trp-Asn has demonstrated significant potential as a potent antioxidant, outperforming several well-known antioxidant compounds in various in vitro and in vivo studies. This document outlines the quantitative data from key studies, details the experimental protocols used for its evaluation, and illustrates the proposed mechanisms of action through signaling pathway diagrams.

Data Presentation: Quantitative Antioxidant Activity of Trp-Asn

The antioxidant capacity of Trp-Asn has been systematically evaluated and compared with other dipeptides and standard antioxidants. The following tables summarize the key findings from comparative studies.

Table 1: Comparative In Vitro Antioxidant Activity of Trp-Asn (NW)

| Antioxidant Assay | Trp-Asn (NW) Activity | Comparison with Gln-Trp (QW) | Comparison with Carnosine, Homocarnosine, and Glutathione (GSH) |

| Oxygen Radical Absorbance Capacity (ORAC) | High | Significantly Higher | Much Better Performance |

| Hydroxyl Radical-Scavenging Activity | High | Significantly Higher | Much Better Performance |

| Anti-AAPH-Induced Hemolysis | High | Significantly Higher | Much Better Performance |

Note: The specific quantitative values are cited from the study by Han et al. (2014)[1]. The publicly available abstract notes these significant differences without presenting the exact numerical data.

Table 2: In Vivo Antioxidant Effects of Trp-Asn (NW) in a D-galactose-Induced Aging Mouse Model

| Biomarker | Effect of Trp-Asn (NW) Administration |

| Glutathione (GSH) Levels (Brain & Liver) | Increased |

| Oxygen Radical Antioxidant Capacity (Brain & Liver) | Increased |

| Malondialdehyde (MDA) Levels (Brain & Liver) | Decreased |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the key assays used to determine the antioxidant potential of Trp-Asn.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the free radical scavenging capacity of a substance by monitoring the inhibition of the decay of a fluorescent probe (fluorescein) induced by a peroxyl radical generator (AAPH).

Materials:

-

Trp-Asn dipeptide

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

-

Fluorescein sodium salt

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

-

Phosphate buffer (75 mM, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Trolox in phosphate buffer.

-

Prepare working solutions of Trp-Asn and Trolox standards at various concentrations in phosphate buffer.

-

Prepare a fluorescein working solution in phosphate buffer.

-

Prepare an AAPH solution in phosphate buffer. This solution should be made fresh for each experiment.

-

-

Assay Protocol:

-

Pipette 25 µL of either the Trp-Asn sample, Trolox standard, or phosphate buffer (as a blank) into the wells of the 96-well microplate.

-

Add 150 µL of the fluorescein working solution to each well.

-

Incubate the microplate at 37°C for 15 minutes in the plate reader.

-

Initiate the reaction by adding 25 µL of the AAPH solution to each well.

-

Immediately begin monitoring the fluorescence decay every 2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard.

-

Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

-

Plot a standard curve of net AUC versus Trolox concentration.

-

Determine the ORAC value of the Trp-Asn sample by comparing its net AUC to the Trolox standard curve. Results are expressed as micromoles of Trolox equivalents per gram of peptide (µmol TE/g).

-

Hydroxyl Radical (•OH) Scavenging Activity Assay

This assay evaluates the ability of the Trp-Asn dipeptide to scavenge hydroxyl radicals, which are highly reactive oxygen species.

Materials:

-

Trp-Asn dipeptide

-

Deoxyribose

-

Ferric chloride (FeCl₃)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Ascorbic acid

-

Hydrogen peroxide (H₂O₂)

-

Thiobarbituric acid (TBA)

-

Phosphate buffer (pH 7.4)

Procedure:

-

Reaction Mixture Preparation:

-

In a test tube, mix the Trp-Asn sample at various concentrations with deoxyribose, FeCl₃, EDTA, and ascorbic acid in phosphate buffer.

-

-

Radical Generation and Scavenging:

-

Initiate the Fenton reaction by adding H₂O₂ to the mixture.

-

Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

-

Detection of Deoxyribose Degradation:

-

Stop the reaction by adding a solution of TBA and trichloroacetic acid.

-

Heat the mixture in a boiling water bath to develop a pink chromogen.

-

Cool the tubes and measure the absorbance at a specific wavelength (e.g., 532 nm).

-

-

Data Analysis:

-

The scavenging activity is calculated as the percentage of inhibition of deoxyribose degradation.

-

The IC₅₀ value (the concentration of the peptide required to scavenge 50% of the hydroxyl radicals) is determined from a dose-response curve.

-

Inhibition of AAPH-Induced Erythrocyte Hemolysis

This cellular assay assesses the ability of Trp-Asn to protect erythrocytes (red blood cells) from oxidative damage and subsequent hemolysis induced by AAPH.

Materials:

-

Trp-Asn dipeptide

-

Freshly collected red blood cells (RBCs)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

-

Phosphate buffered saline (PBS, pH 7.4)

-

Spectrophotometer

Procedure:

-

Preparation of Erythrocyte Suspension:

-

Centrifuge fresh blood to separate the erythrocytes.

-

Wash the RBCs multiple times with PBS to remove plasma and buffy coat.

-

Resuspend the packed RBCs in PBS to a desired concentration (e.g., 5% v/v).

-

-

Protection Assay:

-

Pre-incubate the erythrocyte suspension with various concentrations of the Trp-Asn dipeptide at 37°C for a specified time.

-

-

Induction of Hemolysis:

-

Add AAPH solution to the pre-incubated mixture to induce oxidative stress.

-

Continue to incubate the mixture at 37°C with gentle shaking for several hours.

-

-

Measurement of Hemolysis:

-

At regular time intervals, take aliquots of the reaction mixture and centrifuge to pellet the intact erythrocytes.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

-

A control with complete hemolysis (using a hypotonic solution) is also prepared.

-

-

Data Analysis:

-

The percentage of hemolysis is calculated relative to the complete hemolysis control.

-

The inhibitory effect of Trp-Asn is determined by comparing the hemolysis in the presence of the peptide to the AAPH-only control.

-

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex biological processes and experimental procedures. The following diagrams were created using Graphviz (DOT language) to illustrate the experimental workflow and the proposed antioxidant signaling pathway of Trp-Asn.

Experimental Workflow for In Vitro Antioxidant Assays

Caption: Experimental workflow for in vitro antioxidant assays.

Proposed Antioxidant Signaling Pathway of Trp-Asn

The antioxidant activity of Trp-Asn is primarily attributed to the electron-donating properties of the tryptophan residue. At a cellular level, tryptophan and its metabolites have been implicated in the activation of the Keap1-Nrf2 antioxidant response element (ARE) pathway.

Caption: Proposed antioxidant signaling pathway for Trp-Asn.

References

Tryptophan-Asparagine Peptides: A Technical Guide to Their Synthesis, Biological Activity, and Analysis

This technical guide provides a comprehensive overview of the synthesis, biological activities, and analytical methods pertaining to tryptophan-asparagine (Trp-Asn) containing peptides. The document is intended for researchers, scientists, and professionals in the field of drug development and peptide science.

Discovery and History

The specific historical account of the first discovery or synthesis of the tryptophan-asparagine (Trp-Asn) dipeptide is not prominently documented in scientific literature. Its existence is a natural consequence of the principles of peptide chemistry established in the early 20th century. The groundwork for understanding and creating such peptides was laid by pioneers like Emil Fischer, who first proposed the peptide bond theory.

The amino acid tryptophan was first isolated from casein in 1901 by Sir Frederick Gowland Hopkins. His work was crucial in understanding the essential nature of certain amino acids for human nutrition. The development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963 revolutionized the field, making the synthesis of specific peptide sequences like Trp-Asn a routine and accessible process. This technological advancement shifted the focus from the simple discovery of dipeptides to the investigation of their biological functions and potential therapeutic applications.

Modern research on Trp-Asn containing peptides is often embedded within broader studies of larger peptides and their biological activities, such as their roles as antioxidants or as modulators of cellular signaling pathways.

Quantitative Data on Biological Activity

The biological activity of Trp-Asn containing peptides has been quantified in various studies, particularly in the context of antioxidant capacity. The following tables summarize key quantitative data from the literature.

| Peptide Fragment | Oxygen Radical Absorbance Capacity (ORAC) [µM TE/µM] |

| WNWAD (Trp-Asn-Trp-Ala-Asp) | 4.35 ± 0.06 |

| WN (Trp-Asn) | 2.03 ± 0.18 |

| WAD (Trp-Ala-Asp) | 1.89 ± 0.11 |

| AD (Ala-Asp) | 0.98 ± 0.05 |

Table 1: Antioxidant activity of a pentapeptide and its fragments, including the Trp-Asn dipeptide, as measured by the ORAC assay. Data is presented as mean ± standard deviation.[1]

| Peptide Fragment | ABTS Radical Scavenging Activity (EC50) [µM] |

| WNWAD (Trp-Asn-Trp-Ala-Asp) | 18.53 ± 0.21 |

| WNW (Trp-Asn-Trp) | 11.27 ± 0.34 |

| WN (Trp-Asn) | 15.89 ± 0.25 |

| WAD (Trp-Ala-Asp) | 13.48 ± 0.19 |

Table 2: Antioxidant activity of a pentapeptide and its fragments, including the Trp-Asn dipeptide, as measured by the ABTS radical scavenging assay. EC50 represents the concentration required for 50% scavenging. Data is presented as mean ± standard deviation.[1]

While not specific to the Trp-Asn dipeptide, studies on other tryptophan-containing dipeptides have shown their potential to act as antagonists for the formyl peptide receptor 1 (FPR1). The following table presents inhibitory concentrations (IC50) for some of these related dipeptides.

| Compound | Peptide Sequence | Inhibition of Superoxide Anion Generation (IC50) [µM] | Inhibition of Elastase Release (IC50) [µM] |

| 3 | N-benzoyl-Trp-Phe-OMe | 0.23 | 0.60 |

| 6 | N-benzoyl-Trp-Met-OMe | 1.88 | 2.47 |

| 19a | N-benzoyl-Trp-Abu-OMe | 1.87 | 3.60 |

| 24a | N-benzoyl-Trp-Cha-OMe | 0.12 | 0.37 |

| 24b | N-benzoyl-Trp-Phg-OMe | 1.32 | 1.03 |

Table 3: Inhibitory activities of various N-benzoyl-tryptophan-containing dipeptide derivatives on FMLP-induced superoxide anion generation and elastase release in human neutrophils.[2]

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis, purification, and characterization of Trp-Asn containing peptides, as well as assays to determine their biological activity.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Trp-Asn and larger peptides containing this sequence is typically achieved through automated solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Asn(Trt)-Wang resin (or similar)

-

Fmoc-Trp(Boc)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Washing solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water (e.g., 95:2.5:2.5 v/v/v)

-

Precipitation solvent: Cold diethyl ether

Protocol:

-

Resin Swelling: The Fmoc-Asn(Trt)-Wang resin is swollen in DMF in the reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the asparagine residue is removed by treating the resin with 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling:

-

Fmoc-Trp(Boc)-OH is pre-activated by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

The activated amino acid solution is added to the resin and allowed to react to form the peptide bond.

-

-

Washing: The resin is washed with DMF to remove unreacted reagents.

-

Final Deprotection: If the dipeptide is the final product, the N-terminal Fmoc group on tryptophan is removed using 20% piperidine in DMF.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Trt on Asn and Boc on Trp) are removed by treating the resin with the cleavage cocktail.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and purity.

Antioxidant Activity Assays

Principle: This assay measures the ability of a compound to quench peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of a fluorescent probe (fluorescein) is monitored over time in the presence and absence of the antioxidant.

Protocol:

-

Prepare a stock solution of the Trp-Asn peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

In a 96-well microplate, add the peptide solution at various concentrations.

-

Add the fluorescein solution to each well.

-

Initiate the reaction by adding the AAPH solution.

-

Monitor the fluorescence decay at regular intervals using a microplate reader.

-

Calculate the area under the curve (AUC) for each sample and a Trolox standard.

-

The ORAC value is expressed as micromoles of Trolox equivalents (TE) per micromole of the peptide.[1]

Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.

Protocol:

-

Generate the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark.

-

Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at 734 nm.

-

Add different concentrations of the Trp-Asn peptide solution to the ABTS•+ solution.

-

After a defined incubation period, measure the absorbance at 734 nm.

-

Calculate the percentage of radical scavenging activity.

-

Determine the EC50 value, which is the concentration of the peptide required to scavenge 50% of the ABTS radicals.[1]

Cellular Antioxidant Activity

Principle: This assay evaluates the ability of the peptide to protect cells from oxidative stress induced by a pro-oxidant. The activity of intracellular antioxidant enzymes and markers of cell damage are measured.

Protocol:

-

Culture a suitable cell line (e.g., Caco-2 cells).

-

Pre-treat the cells with different concentrations of the Trp-Asn peptide for a specified time.

-

Induce oxidative stress by exposing the cells to a pro-oxidant like hydrogen peroxide (H₂O₂).

-

After incubation, lyse the cells and prepare the cell lysate.

-

Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) using commercially available kits.

-

Measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and lactate dehydrogenase (LDH) release, a marker of cell membrane damage.

Signaling Pathways and Experimental Workflows

While a specific signaling pathway uniquely initiated by the Trp-Asn dipeptide has not been extensively characterized, its antioxidant properties suggest a role in modulating cellular redox signaling. Furthermore, the activity of related tryptophan-containing dipeptides as FPR1 antagonists points to a potential involvement in inflammatory signaling.

Proposed Antioxidant Mechanism

The antioxidant activity of Trp-Asn can be visualized as a workflow where the peptide directly scavenges reactive oxygen species (ROS) and also enhances the cell's endogenous antioxidant defense system.

Caption: Proposed mechanism of the antioxidant action of Trp-Asn peptide.

Potential FPR1 Antagonism Signaling Pathway

Based on the activity of similar dipeptides, Trp-Asn could potentially act as an antagonist at the formyl peptide receptor 1 (FPR1), a G-protein coupled receptor involved in neutrophil activation.

Caption: Potential signaling pathway of FPR1 antagonism by Trp-Asn.

Experimental Workflow for Peptide Analysis

The general workflow for the synthesis and analysis of a Trp-Asn containing peptide is a multi-step process that ensures the final product is of high purity and has the correct identity.

Caption: General workflow for peptide synthesis, purification, and analysis.

References

Methodological & Application

Application Notes: Solid-Phase Synthesis of H-Trp-Asn-OH

Introduction

This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of the tripeptide H-Tryptophanyl-Asparagine-OH (H-Trp-Asn-OH). The synthesis employs the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy, which offers mild reaction conditions and high yields.[1][2] The protocol is optimized for researchers, scientists, and professionals in drug development, detailing the selection of resins, protecting groups, coupling reagents, and cleavage conditions necessary for a successful synthesis.

The synthesis of peptides containing Tryptophan (Trp) and Asparagine (Asn) requires special considerations to mitigate potential side reactions. The indole side chain of Tryptophan is susceptible to alkylation and oxidation under acidic conditions, necessitating the use of a side-chain protecting group, such as tert-butyloxycarbonyl (Boc).[3][4][5] Similarly, the side-chain amide of Asparagine can lead to aspartimide formation during Fmoc deprotection; this is effectively suppressed by using a trityl (Trt) protecting group. This protocol incorporates these protecting groups to ensure high purity of the final peptide product.

Data Presentation

The following tables summarize the key materials, reagents, and quantitative parameters for the synthesis of this compound on a 0.1 mmol scale.

Table 1: Key Materials and Reagents

| Material/Reagent | Description/Purpose | Recommended Grade |

| 2-Chlorotrityl chloride (2-CTC) Resin | Solid support for anchoring the C-terminal amino acid, allowing cleavage to a free carboxylic acid. | 100-200 mesh, ~1.0-1.6 mmol/g loading |

| Fmoc-Asn(Trt)-OH | First amino acid (C-terminal) with Nα-Fmoc and side-chain Trt protection. | Peptide synthesis grade (>99% purity) |

| Fmoc-Trp(Boc)-OH | Second amino acid with Nα-Fmoc and side-chain Boc protection. | Peptide synthesis grade (>99% purity) |

| Dimethylformamide (DMF) | Primary solvent for washing, deprotection, and coupling reactions. | Peptide synthesis grade, amine-free |

| Dichloromethane (DCM) | Solvent for resin swelling and washing. | Anhydrous, ACS grade or higher |

| Piperidine | Reagent for Nα-Fmoc group removal. | Reagent grade |

| HATU | Coupling reagent for activating the carboxylic acid of the incoming amino acid. | Peptide synthesis grade |

| DIPEA | Non-nucleophilic base used during coupling reactions. | Peptide synthesis grade |

| Trifluoroacetic acid (TFA) | Strong acid for final cleavage from the resin and side-chain deprotection. | Reagent grade (>99%) |

| Triisopropylsilane (TIS) | Scavenger to prevent side reactions, particularly alkylation of Trp. | Reagent grade (>98%) |

| Diethyl Ether (cold) | Used for precipitation of the cleaved peptide. | Anhydrous, ACS grade |

Table 2: Quantitative Synthesis Parameters (0.1 mmol Scale)

| Parameter | Value/Amount | Notes |

| Resin Loading (2-CTC) | ~60-100 mg | Based on resin substitution of 1.0-1.6 mmol/g. |

| First Amino Acid Loading | ||

| Fmoc-Asn(Trt)-OH | 1.5 - 2.0 eq. (0.15 - 0.2 mmol) | Relative to the resin's theoretical capacity. |

| DIPEA | 3.0 - 4.0 eq. (0.3 - 0.4 mmol) | For loading the first amino acid. |

| Peptide Coupling Cycle | ||

| Fmoc-Trp(Boc)-OH | 3.0 - 5.0 eq. (0.3 - 0.5 mmol) | Relative to the actual resin loading. |

| HATU | 2.9 - 4.9 eq. (0.29 - 0.49 mmol) | Slightly less than the amino acid equivalent. |

| DIPEA | 6.0 - 10.0 eq. (0.6 - 1.0 mmol) | Used as an activation base. |

| Fmoc Deprotection | ||

| Piperidine in DMF | 20% (v/v) | Two treatments per deprotection step. |

| Deprotection Time | 2 x 10 minutes | |

| Coupling Time | 1 - 2 hours | Monitor completion with a Kaiser test. |

| Final Cleavage Time | 2 - 3 hours | At room temperature. |

| Expected Crude Yield | >80% | Based on the initial resin loading. |

| Expected Crude Purity | >75% | As determined by HPLC. |

Table 3: Recommended Cleavage Cocktail Composition

| Reagent | Component | Volume Percentage (v/v) | Role |

| Cleavage Cocktail | Trifluoroacetic acid (TFA) | 95% | Cleaves peptide from resin; removes Boc and Trt groups. |

| Triisopropylsilane (TIS) | 2.5% | Scavenger to trap reactive carbocations. | |

| Deionized Water | 2.5% | Scavenger and aids in Trt group removal. |

Experimental Protocols

This protocol is designed for a 0.1 mmol synthesis scale. All steps should be performed in a dedicated peptide synthesis vessel with agitation (e.g., shaking or nitrogen bubbling).

Step 1: Resin Preparation and First Amino Acid Loading

-

Resin Swelling : Place 2-chlorotrityl chloride resin (0.1 mmol) in the reaction vessel. Add DCM (5-10 mL) and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the DCM.

-

Loading Solution Preparation : In a separate vial, dissolve Fmoc-Asn(Trt)-OH (2.0 eq., 0.2 mmol) in DCM (~5 mL). Add DIPEA (4.0 eq., 0.4 mmol) to the solution.

-

Loading Reaction : Immediately add the activated amino acid solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.

-

Capping : To cap any unreacted sites on the resin, add a small volume of methanol (0.5 mL) and agitate for an additional 30 minutes.

-

Washing : Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

Step 2: Peptide Chain Elongation (Trp Coupling)

This cycle involves two main stages: Fmoc deprotection and amino acid coupling.

-

Fmoc Deprotection :

-

Add 20% piperidine in DMF to the resin. Agitate for 10 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

-

(Optional) Perform a Kaiser test to confirm the presence of free primary amines (a positive blue result).

-

-

Coupling of Fmoc-Trp(Boc)-OH :

-

Activation : In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3.0 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF (~2 mL). Add DIPEA (6.0 eq., 0.6 mmol) to the solution and vortex briefly. This is the activation solution.

-

Coupling Reaction : Immediately add the activation solution to the deprotected resin. Agitate for 1-2 hours at room temperature.

-

Monitoring : Perform a Kaiser test. A negative result (clear/yellow beads) indicates the reaction is complete. If the test is positive, extend the coupling time.

-

Washing : Once coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).

-

Step 3: Final N-terminal Fmoc Deprotection

-

Repeat the Fmoc deprotection procedure described in Step 2 to expose the N-terminal amine of the Tryptophan residue.

-

After the final wash, perform an additional wash with DCM (3x) and dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.

Step 4: Cleavage and Deprotection

Caution : This step involves the use of TFA, a highly corrosive acid. Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Cleavage Cocktail Preparation : Prepare the cleavage cocktail by combining TFA (9.5 mL), TIS (0.25 mL), and deionized water (0.25 mL) for every 10 mL of solution required.

-